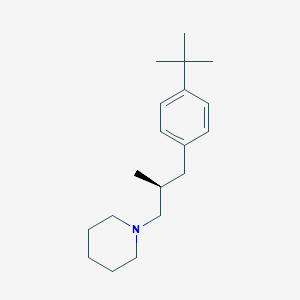

(S)-fenpropidin

Description

Significance of Glutamate (B1630785) as a Central Nervous System Neurotransmitter

Glutamate is the most abundant free amino acid in the brain and stands as the principal excitatory neurotransmitter in the mammalian central nervous system (CNS). nih.govclevelandclinic.org It is utilized in over 90% of the synaptic connections in the human brain, playing a pivotal role in nearly every major excitatory function. wikipedia.org The signaling effect of glutamate is not inherent to the molecule itself but depends on the specific receptor proteins on the cell surface that it activates. nih.gov These receptors are essential for mediating fast excitatory synaptic transmission. nih.gov

Beyond its role as a point-to-point transmitter, glutamate is crucial for synaptic plasticity, the process that underlies learning and memory. wikipedia.orgphysio-pedia.com This form of plasticity, known as long-term potentiation (LTP), occurs at glutamatergic synapses in brain regions vital for cognitive functions, such as the hippocampus and neocortex. wikipedia.orgphysio-pedia.com Glutamate's influence also extends to brain development, where it regulates the growth of neurons and the formation of synapses. wikipedia.org The concentration of glutamate in the extracellular space is tightly regulated by transporter proteins on neurons and glial cells, as excessive glutamate can lead to excitotoxicity—a process where nerve cells are damaged or killed by overactivation, which is implicated in various neurodegenerative diseases and injuries. nih.govclevelandclinic.orgnih.gov

Overview of N-Methyl-D-Aspartate (NMDA) Receptors in Synaptic Function and Plasticity

The N-Methyl-D-Aspartate (NMDA) receptor is a specific type of ionotropic glutamate receptor that is fundamentally important for controlling synaptic plasticity and mediating learning and memory. wikipedia.orgnih.gov Unlike other glutamate receptors, the activation of the NMDA receptor is unique in that it acts as a "coincidence detector." wikipedia.org It requires the simultaneous binding of two agonists—glutamate and a co-agonist, typically glycine (B1666218) or D-serine—and the relief of a voltage-dependent channel block by magnesium ions (Mg2+). wikipedia.orgmdpi.com This magnesium block is only removed when the postsynaptic membrane is sufficiently depolarized, often by the activation of adjacent AMPA receptors. mdpi.com

Once activated, the NMDA receptor channel opens, allowing the influx of cations, most notably calcium (Ca2+), along with sodium (Na+) and potassium (K+) ions. wikipedia.orgnih.gov The influx of Ca2+ is a critical event, as calcium acts as a second messenger, triggering a cascade of intracellular signaling pathways that can lead to long-lasting changes in synaptic strength, a process central to synaptic plasticity. nih.govcusabio.comfrontiersin.org This mechanism is essential for processes like long-term potentiation (LTP) and long-term depression (LTD), which are cellular models for learning and memory. frontiersin.org

NMDA receptors are complex heterotetrameric structures, meaning they are composed of four different or similar protein subunits. nih.govrupress.org These assemblies always contain two obligatory GluN1 subunits and two variable subunits, which can be from the GluN2 or GluN3 families. wikipedia.orgnih.gov This modular design gives rise to a vast diversity of NMDA receptor subtypes, each with distinct properties. rupress.org

There are seven known genes that encode NMDA receptor subunits: one for GluN1 (with eight splice variants), four for GluN2 (GluN2A, GluN2B, GluN2C, and GluN2D), and two for GluN3 (GluN3A and GluN3B). wikipedia.orgnih.govrupress.org The specific combination of these subunits in the final receptor assembly dictates its functional and pharmacological characteristics, including its affinity for agonists, gating kinetics, and sensitivity to the magnesium block. rupress.org For instance, receptors containing GluN2B subunits, which are prevalent early in development, have different properties than those containing GluN2A subunits, which become more common in the adult brain. wikipedia.orgbiorxiv.org Furthermore, receptors can be diheteromeric (e.g., two GluN1 and two GluN2A subunits) or triheteromeric (e.g., two GluN1, one GluN2A, and one GluN2B subunit), further expanding their functional diversity. rupress.orgbiorxiv.org

| Subunit Family | Specific Subunit | Primary Ligand Binding | Key Characteristics |

|---|---|---|---|

| GluN1 | (8 splice variants) | Glycine / D-Serine (Co-agonist) | Obligatory subunit present in all functional NMDA receptors. wikipedia.orgnih.gov |

| GluN2 | GluN2A | Glutamate (Agonist) | Predominant in the adult brain; associated with faster channel kinetics. frontiersin.orgrupress.org |

| GluN2B | Glutamate (Agonist) | Prevalent in the developing brain and extrasynaptic locations; slower channel kinetics. wikipedia.orgbiorxiv.org | |

| GluN3 | GluN3A / GluN3B | Glycine | Generally has an inhibitory effect on receptor activity. wikipedia.org |

The NMDA receptor is characterized by multiple distinct binding sites, which allow for complex regulation of its activity. nih.gov This process, known as allosteric modulation, involves molecules binding to sites other than the primary agonist site to enhance or inhibit receptor function. embopress.org

The primary ligand binding sites are:

Glutamate Site: Located on the GluN2 subunits, this is where the main excitatory neurotransmitter, glutamate, binds. elsevier.es

Glycine/D-Serine Co-agonist Site: Located on the GluN1 subunits, this site must be occupied by a co-agonist for the channel to open upon glutamate binding. elsevier.esnih.gov

In addition to these, several modulatory sites finely tune the receptor's function:

Channel Pore Site: Within the ion channel itself, there is a binding site for magnesium (Mg2+), which blocks ion flow in a voltage-dependent manner. wikipedia.org This site can also be blocked by non-competitive antagonists. wikipedia.org

Zinc Site: Extracellular zinc (Zn2+) can bind to a site on the receptor, particularly those containing GluN2A subunits, and inhibit receptor activity. wikipedia.orgnih.gov

Polyamine Site: This site can bind endogenous molecules like spermine (B22157) and spermidine (B129725), which can either enhance or inhibit receptor function depending on the specific context and concentration. nih.govelsevier.es

Ifenprodil (B1662929) Site: Located on GluN2B-containing receptors, this site binds synthetic compounds like ifenprodil, which act as negative allosteric modulators, inhibiting receptor function. mdpi.comnih.gov

These numerous regulatory sites make the NMDA receptor a highly dynamic and precisely controlled channel, with its activity subject to modulation by a variety of endogenous and exogenous substances. nih.gov

| Site | Location | Endogenous Ligand/Ion | Effect of Binding |

|---|---|---|---|

| Agonist Site | GluN2 Subunits | Glutamate | Primary activation signal. elsevier.es |

| Co-agonist Site | GluN1 Subunits | Glycine, D-Serine | Required for channel opening. nih.gov |

| Channel Block Site | Inside the ion channel pore | Magnesium (Mg²⁺) | Voltage-dependent block of ion flow. wikipedia.org |

| Allosteric Inhibitory Site | Extracellular domain (esp. GluN2A) | Zinc (Zn²⁺) | Inhibition of receptor function. nih.gov |

| Polyamine Modulatory Site | Extracellular domain | Spermine, Spermidine | Potentiation or inhibition of receptor function. nih.gov |

Subunit Composition and Diversity of NMDA Receptors

Historical Context of NMDA Receptor Antagonists and Modulators in Neuropharmacology

The understanding of NMDA receptors began with the synthesis and study of N-methyl-D-aspartate (NMDA) itself and the development of the first selective antagonists by Jeff Watkins and colleagues. nih.govresearchgate.net Compounds like D-2-amino-5-phosphonovalerate (AP5 or APV) were instrumental in distinguishing NMDA receptors from other glutamate receptors, as they blocked responses to NMDA but not to other agonists like kainate or AMPA. nih.govresearchgate.net This work in the late 1970s and early 1980s established NMDA receptors as a distinct pharmacological entity. nih.govoup.com

The 1980s also brought the discovery that dissociative anesthetics like phencyclidine (PCP) and ketamine were non-competitive antagonists of the NMDA receptor. nih.gov It was shown that these compounds block the open ion channel, preventing the flow of ions. wikipedia.org This finding was significant because it linked the receptor's function to the profound psychological effects of these drugs, which led to the "NMDA receptor hypofunction hypothesis" of schizophrenia. nih.gov Around the same time, the obligatory role of glycine as a co-agonist was discovered, revealing another layer of receptor regulation and providing a new target for pharmacological intervention. nih.gov

Rationale for Targeting the Polyamine Recognition Site of the NMDA Receptor

The polyamine recognition site on the NMDA receptor has emerged as a compelling target for therapeutic drug development. nih.govosti.gov This is because modulators of this site can offer a more subtle and potentially safer way to regulate NMDA receptor activity compared to direct agonists or channel blockers. nih.gov While excessive blockade of NMDA receptors can interfere with their essential physiological functions in learning and memory, allosteric modulators can fine-tune receptor activity without shutting it down completely. wikipedia.org

Targeting the polyamine site allows for the development of compounds that can act as agonists, antagonists, or partial agonists, providing a spectrum of effects. nih.govosti.gov This could be particularly useful in conditions where NMDA receptor function is dysregulated. For instance, in diseases associated with excitotoxicity, such as stroke or neurodegenerative disorders, an antagonist or inverse agonist at the polyamine site could reduce excessive receptor activation. nih.govosti.gov Conversely, in conditions thought to involve NMDA receptor hypofunction, a positive modulator could enhance receptor activity. frontiersin.org This site-specific approach offers the potential for developing novel therapies with improved specificity and fewer side effects. nih.gov

The body naturally produces polyamines, such as spermine and spermidine, which act as endogenous modulators of the NMDA receptor. nih.gov These molecules interact with a specific recognition site on the receptor complex, distinct from the binding sites for glutamate, glycine, or channel blockers. nih.govosti.gov The effect of these polyamines is complex; they generally potentiate or enhance NMDA receptor activity at low micromolar concentrations. unh.edujneurosci.org

Biochemical and electrophysiological studies have shown that spermine and spermidine can increase the opening frequency of the NMDA receptor channel and enhance the binding of open-channel blockers, which is indicative of increased channel activation. nih.govmeduniwien.ac.at This potentiation is thought to occur, in part, by relieving the tonic inhibition of the receptor by protons (H+) at physiological pH. meduniwien.ac.at However, the modulatory effect can be biphasic, with higher concentrations sometimes leading to inhibition. jneurosci.org The existence of these endogenous modulators suggests that the polyamine site plays a physiological role in regulating excitatory synaptic transmission and plasticity, and that dysregulation of polyamine levels could contribute to neurological disorders. nih.govnih.gov

No Scientific Evidence Found for (S)-fenpropidin as a Glutamatergic Modulator

Following a comprehensive review of available scientific literature, there is no evidence to support the role of the chemical compound this compound as a modulator of glutamatergic neurotransmission or as a polyamine inverse agonist/antagonist at the N-methyl-D-aspartate (NMDA) receptor. The information required to construct an article based on the provided outline does not exist in published research.

This compound is the (S)-enantiomer of fenpropidin (B1672529), a substance widely identified and used as a morpholine (B109124) fungicide. icps.itcore.ac.ukeuropa.eu Its established mechanism of action in fungi involves the inhibition of sterol biosynthesis. icps.it While its toxicological profile in mammals has been studied, its mode of action is listed in some regulatory documents as unknown in the context of neurotoxicity. europa.eu There are no research findings that link fenpropidin or its enantiomers to the specific functions of the glutamatergic system as outlined in the query.

It is possible that this compound has been confused with ifenprodil , a well-researched pharmacological agent with a similar-sounding name. Ifenprodil is a known non-competitive antagonist of the NMDA receptor, exhibiting selectivity for the GluN2B subunit. scielo.brrcsi.com

Notably, ifenprodil's mechanism of action involves complex interactions with the polyamine modulatory site on the NMDA receptor. nih.gov It is considered a negative allosteric modulator, and while it does not bind directly to the polyamine recognition site in a competitive manner, its inhibitory effects are influenced by polyamines like spermine. rcsi.comnih.gov Some studies describe ifenprodil as acting at the polyamine site, highlighting the close functional relationship between the ifenprodil and polyamine binding domains. scielo.brtocris.comrndsystems.com

Due to the complete lack of scientific data on this compound in the context of NMDA receptor modulation, it is not possible to generate the requested article. The subject of the query appears to be based on a mistaken identity between the fungicide fenpropidin and the neuroactive drug ifenprodil.

Structure

3D Structure

Properties

Molecular Formula |

C19H31N |

|---|---|

Molecular Weight |

273.5 g/mol |

IUPAC Name |

1-[(2S)-3-(4-tert-butylphenyl)-2-methylpropyl]piperidine |

InChI |

InChI=1S/C19H31N/c1-16(15-20-12-6-5-7-13-20)14-17-8-10-18(11-9-17)19(2,3)4/h8-11,16H,5-7,12-15H2,1-4H3/t16-/m0/s1 |

InChI Key |

MGNFYQILYYYUBS-INIZCTEOSA-N |

SMILES |

CC(CC1=CC=C(C=C1)C(C)(C)C)CN2CCCCC2 |

Isomeric SMILES |

C[C@@H](CC1=CC=C(C=C1)C(C)(C)C)CN2CCCCC2 |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(C)(C)C)CN2CCCCC2 |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of S Fenpropidin

Mechanism of Action at the NMDA Receptor Complex

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in excitatory neurotransmission, synaptic plasticity, learning, and memory. wikipedia.orgnih.gov Functional NMDA receptors are heterotetramers, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (A-D). wikipedia.orgau.dk This subunit composition dictates the receptor's functional and pharmacological properties. nih.gov (S)-fenpropidin exerts its effects by modulating the activity of this complex receptor system.

This compound acts as a negative allosteric modulator of the NMDA receptor. Unlike competitive antagonists that bind directly to the glutamate or glycine (B1666218) agonist sites, this compound binds to a distinct regulatory site on the receptor. if-pan.krakow.plnih.gov This site is located on the amino-terminal domain (ATD) of the receptor. nih.gov

Specifically, the binding site for fenpropidin (B1672529) and its analogs is located at the interface between the GluN1 and GluN2B subunit ATDs. nih.govbiorxiv.org This site is distinct from but allosterically linked to the binding site for endogenous polyamines like spermine (B22157) and spermidine (B129725). if-pan.krakow.pl Polyamines typically enhance NMDA receptor function, particularly at GluN2B-containing receptors, by stabilizing an active conformation of the receptor. nih.gov Ifenprodil (B1662929), a close analog of fenpropidin, has been shown to allosterically reduce the affinity of the NMDA receptor for spermine, promoting the dissociation of the polyamine from its binding site. if-pan.krakow.pl This interaction highlights the intricate allosteric relationship between the fenpropidin and polyamine binding sites, where the binding of one modulator influences the effect of the other. if-pan.krakow.pl

A defining characteristic of this compound and related phenylethanolamine compounds is their high selectivity for NMDA receptors containing the GluN2B subunit. nih.goveurekaselect.com The expression of GluN2 subunits varies with brain region and developmental stage, with GluN2B being more predominant in the early postnatal brain and associated with certain neurodegenerative processes. nih.govmdpi.com

The selectivity for GluN2B is conferred by the specific amino acid residues that form the binding pocket at the GluN1-GluN2B ATD interface. nih.gov this compound and its parent compound, ifenprodil, show significantly less activity at NMDA receptors containing GluN2A, GluN2C, or GluN2D subunits. nih.gov This subunit selectivity is a critical feature, as it allows for the targeted modulation of specific NMDA receptor populations, which is a promising strategy for investigating their distinct physiological roles and for developing therapeutics with fewer side effects. nih.govmdpi.com

Binding of this compound to the GluN1/GluN2B ATD interface stabilizes an inactive or closed state of the receptor, which reduces the probability of the ion channel opening, even when the agonists glutamate and glycine are bound. nih.gov This inhibitory action decreases the flow of cations, including Na+ and notably Ca2+, through the channel pore. wikipedia.orgmdpi.com

The influx of Ca2+ through NMDA receptors is a critical trigger for downstream signaling cascades that mediate synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). mdpi.comnih.gov By reducing the channel's open probability and subsequent Ca2+ flux, this compound effectively dampens these signaling pathways. nih.govfrontiersin.org The modulation of channel gating is a key aspect of its function; for instance, phosphorylation of the GluN2A subunit at Ser-1459 has been shown to prolong the decay of synaptic currents by increasing the duration of channel openings, an effect that this compound would counteract at GluN2B receptors. biorxiv.orgnih.gov

The mechanism of this compound is fundamentally different from that of other classes of NMDA receptor antagonists.

Orthosteric Antagonists: These are competitive antagonists (e.g., D-AP5) that bind directly to the agonist binding site for glutamate on the GluN2 subunit or the co-agonist binding site for glycine on the GluN1 subunit. unimi.itnih.gov They directly prevent the binding of the necessary agonists, thereby preventing receptor activation. This compound does not compete for these sites. if-pan.krakow.pl

Channel Blockers: These are non-competitive antagonists (e.g., MK-801, phencyclidine) that physically obstruct the ion channel pore. mdpi.commdpi.com They typically require the channel to open before they can access their binding site within the pore. mdpi.com this compound binds to the extracellular ATD, a location far from the channel pore, and inhibits the receptor by preventing the channel from opening effectively in the first place, rather than blocking it once it is open. nih.govnih.gov

Preclinical Efficacy in Animal Models of Neurological and Psychiatric Conditions

Neuroprotective Effects in Models of Excitotoxicity and Ischemia

Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by excitatory neurotransmitters like glutamate (B1630785), and ischemia, a restriction in blood supply to tissues, are key mechanisms in various neurological disorders, including stroke.

In Vivo Models of Cerebral Ischemia/Stroke

A comprehensive search of scientific literature and public databases did not yield any specific studies investigating the neuroprotective effects of (S)-fenpropidin in in vivo models of cerebral ischemia or stroke. While numerous animal models exist to simulate the conditions of stroke, such as the middle cerebral artery occlusion (MCAO) model, there is no available data to suggest that this compound has been evaluated in these systems.

Attenuation of Glutamate-Induced Neuronal Damage in Cell Culture and In Vivo

Similarly, there is a lack of available scientific evidence regarding the ability of this compound to attenuate glutamate-induced neuronal damage, both in cell culture (in vitro) and in living organisms (in vivo). Glutamate-induced excitotoxicity is a common experimental paradigm used to screen for neuroprotective compounds. However, no studies have been published that specifically assess the efficacy of this compound in this context.

Potential in Models of Neurodegenerative Disorders

Neurodegenerative disorders, such as Alzheimer's disease, are characterized by the progressive loss of structure or function of neurons. Animal models play a critical role in understanding the pathology of these diseases and in testing potential therapeutic interventions.

Studies in Animal Models of Alzheimer's Disease and Cognitive Dysfunction

There are no publicly available research findings on the effects of this compound in animal models of Alzheimer's disease or other forms of cognitive dysfunction. A variety of transgenic and non-transgenic animal models are utilized to study the amyloid plaques and neurofibrillary tangles characteristic of Alzheimer's, but the potential therapeutic or detrimental effects of this compound have not been reported in these models.

Effects on Learning and Memory in Rodent Models

An extensive review of the scientific literature reveals no studies dedicated to the effects of this compound on learning and memory in rodent models. Standard behavioral tests, such as the Morris water maze, Barnes maze, and novel object recognition test, are commonly used to assess cognitive function in rodents. However, there is no indication that this compound has been subjected to such testing.

Research in Models of Mood and Anxiety Disorders

Animal models are instrumental in the discovery and development of new treatments for mood and anxiety disorders. These models often involve behavioral tests that are sensitive to the effects of anxiolytic and antidepressant drugs. A thorough search of existing research indicates that there are no available studies on the effects of this compound in animal models of mood or anxiety disorders.

Anxiolytic-like Activity in Behavioral Paradigms

There is no available research on the anxiolytic-like activity of this compound in common behavioral paradigms for anxiety, such as the elevated plus-maze. academicjournals.org This test is widely used to assess anxiety-like behavior in rodents, with anxiolytic compounds typically increasing the time spent in the open arms of the maze. academicjournals.org Without such studies, the potential of this compound to modulate anxiety remains unknown.

Modulation of Separation Distress

The effect of this compound on separation distress, often studied through ultrasonic vocalizations in pups or other behavioral indicators of distress upon maternal separation, has not been documented in the available literature. This area of research is crucial for understanding potential therapeutic effects on conditions related to attachment and separation anxiety.

Investigations in Pain Models

Similar to the neuropsychiatric models, there is a lack of specific preclinical data on the efficacy of this compound in animal models of pain.

Anti-nociceptive Effects in Neuropathic Pain Models

No published studies were found that evaluated the anti-nociceptive effects of this compound in established models of neuropathic pain, such as those induced by nerve ligation or chemotherapy agents. nih.govfrontiersin.org These models are critical for identifying novel analgesics that can alleviate chronic pain states. nih.gov

Interaction with Glutamatergic Pain Pathways

While the glutamatergic system, particularly NMDA and other glutamate receptors, is a key target in pain modulation, there is no evidence to suggest that this compound interacts with these pathways to produce analgesic effects. frontiersin.orgnumberanalytics.com Research on the modulation of glutamatergic transmission is fundamental to developing new pain therapies. frontiersin.org

Impact on Other Neuropsychiatric Conditions

Beyond the specific areas outlined, there is no broader evidence available from preclinical animal models to suggest that this compound has been investigated for other neuropsychiatric conditions. nih.govresearchgate.net The primary characterization of fenpropidin (B1672529) in publicly accessible records relates to its use as a fungicide. apvma.gov.auherts.ac.uk Toxicological assessments have focused on risks associated with this application, with no indication of therapeutic potential in the central nervous system. apvma.gov.au

Studies in Models of Schizophrenia-like Phenotypes

Methodological Considerations in Preclinical Modeling

The utility of data generated from animal models depends heavily on the rigor of the methodologies employed, from model selection to the choice of experimental readouts.

The translation of findings from preclinical animal models to human clinical applications is a significant challenge in drug development. frontiersin.org A critical factor in bridging this translational gap is the careful selection and validation of the animal model. taconic.com The validation process is typically assessed using three main criteria: face validity, construct validity, and predictive validity. taconic.comnih.govresearchgate.net

Face validity refers to the similarity in symptoms and behaviors between the animal model and the human disorder. taconic.comnih.gov While it can be a useful starting point, it is often considered the most superficial form of validity because behavioral similarities may not arise from the same underlying causes. researchgate.net

Construct validity relates to the similarity in the underlying theoretical rationale or neurobiological mechanisms. nih.gov For example, a genetic mouse model based on a gene implicated in a human disorder would have strong construct validity. nih.gov

Predictive validity is the model's ability to predict the effects of treatments that are effective in humans. taconic.comnih.gov For instance, if a model of depression shows a behavioral response to known antidepressant drugs but not to anxiolytics, it is said to have good predictive validity. nih.gov

No single animal model can perfectly replicate a complex human neuropsychiatric disorder. frontiersin.orgtaconic.com Therefore, the choice of model must be fit-for-purpose, depending on the specific hypothesis being tested. plos.org A multidisciplinary approach that combines different types of models (e.g., genetic and environmental) and considers factors like species, strain, sex, and age is essential for generating robust and generalizable data. nih.govnih.gov

| Validity Type | Definition | Example in Psychiatric Modeling |

|---|---|---|

| Face Validity | The model phenotypically resembles the human condition (symptom similarity). taconic.com | A mouse model exhibiting social withdrawal and reduced pleasure-seeking (anhedonia) to model negative symptoms of depression or schizophrenia. jocpr.com |

| Construct Validity | The model is based on a similar underlying cause or mechanism as the human disorder. nih.gov | Using a mouse with a mutation in the DISC1 gene, which is a known risk factor for schizophrenia in humans. nih.gov |

| Predictive Validity | The model responds to treatments in a way that predicts human response. taconic.com | A rodent model of psychosis where symptoms are reversed by clinically effective antipsychotic drugs like haloperidol (B65202) or clozapine. mpg.de |

To assess the effects of a compound in an animal model, researchers rely on a variety of quantitative readouts, primarily behavioral and electrophysiological measures.

Behavioral readouts are designed to quantify behaviors that are analogous to human symptoms. For models of schizophrenia, this includes a battery of tests to assess different symptom domains:

Positive symptoms: Hyperactivity in an open field test is often used to model psychosis-like behavior. frontiersin.org Prepulse inhibition (PPI) of the startle reflex is a measure of sensorimotor gating, a pre-attentional process that is deficient in patients with schizophrenia. nih.gov

Negative symptoms: Social interaction tests, where the animal's preference for a novel animal over a novel object is measured, can assess social withdrawal. frontiersin.org

Cognitive deficits: Various maze tasks, such as the Y-maze or radial arm maze, are used to evaluate working memory and spatial learning. frontiersin.org

Electrophysiological readouts provide a direct measure of neuronal and network function in the living brain (in vivo). These techniques are invaluable for understanding how a disease state or a therapeutic compound alters brain circuit activity. nih.govsailife.com Common methods include:

Single-unit recording: Measures the firing rate and pattern of individual neurons, offering high-resolution information about cellular activity. nih.gov

Local Field Potentials (LFPs): Record the summed electrical activity of a population of neurons, reflecting synaptic activity and network oscillations (brain waves). nih.gov Abnormalities in oscillations, such as gamma waves, are considered an electrophysiological endophenotype of schizophrenia. nih.gov

Electroencephalography (EEG): A less invasive method that records electrical activity from the scalp, offering high translational potential as it is also used in humans. nih.govsynapcell.com

The combination of behavioral and electrophysiological studies provides a powerful, multi-level approach to characterize the preclinical efficacy of a compound, linking its effects on brain circuit function to changes in complex behavior. mdpi.com

| Symptom Domain (Schizophrenia) | Behavioral Readout | Electrophysiological Readout |

|---|---|---|

| Positive Symptoms | Locomotor activity, Prepulse Inhibition (PPI). nih.govfrontiersin.org | Altered firing rate of dopamine (B1211576) neurons in the Ventral Tegmental Area (VTA). mpg.de |

| Negative Symptoms | Social interaction test, sucrose (B13894) preference test. frontiersin.org | Changes in prefrontal cortex (PFC) neuronal activity during social tasks. mdpi.com |

| Cognitive Deficits | Y-maze, radial arm maze, novel object recognition. frontiersin.org | Disrupted hippocampal-prefrontal synchrony during memory tasks. nih.gov |

Synthetic Methodologies and Stereochemical Control

Stereoselective Synthesis of (S)-Fenpropidin

The preparation of this compound in its pure form, avoiding the racemic mixture, is a key focus of synthetic organic chemistry. researchgate.net This involves strategies that guide the reaction pathway to favor the formation of the desired S-enantiomer.

Asymmetric synthesis often employs chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netnumberanalytics.comslideshare.net After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. slideshare.net While the direct application of specific chiral auxiliaries for the synthesis of this compound is not extensively detailed in the provided search results, this remains a fundamental and viable strategy in asymmetric synthesis. researchgate.netnumberanalytics.comslideshare.net For instance, oxazolidinones are widely used as chiral auxiliaries in various asymmetric syntheses, showcasing the potential of this approach. researchgate.net

Asymmetric induction can also be achieved through the use of chiral reagents or by leveraging existing chiral centers within the starting materials, a concept known as chiral pool synthesis. slideshare.netchimia.ch

Enantioselective catalysis is a powerful method for preparing chiral compounds, utilizing a chiral catalyst to control the stereochemistry of the reaction. numberanalytics.comthieme-connect.comresearchgate.net A notable approach for the synthesis of chiral amides, which can be precursors to compounds like fenpropidin (B1672529), is the asymmetric hydrogenation of prochiral unsaturated amides using an iridium N,P-complex catalyst. thieme-connect.comresearchgate.netdiva-portal.org This method has demonstrated high enantioselectivities and is applicable to the synthesis of fenpropidin. thieme-connect.comresearchgate.netresearchgate.net

The process involves the reduction of an unsaturated amide in the presence of a chiral iridium catalyst, leading to the formation of the desired chiral product with high enantiomeric excess. thieme-connect.com The reaction of the resulting (S)-configured intermediate with piperidine (B6355638) would yield this compound. google.com

Table 1: Overview of Enantioselective Catalysis for Amide Hydrogenation

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Iridium N,P-complex | Prochiral unsaturated amides | High enantioselectivity, applicable to fenpropidin synthesis | thieme-connect.comresearchgate.net |

Chiral Auxiliaries and Asymmetric Induction in Synthetic Pathways

Analytical Methods for Enantiomeric Purity Determination

Accurate determination of the enantiomeric purity of this compound is crucial. This is achieved through various analytical techniques capable of separating and quantifying enantiomers.

Chiral chromatography is a primary tool for separating enantiomers. Techniques such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are employed for the enantioselective analysis of fenpropidin. mdpi.comresearchgate.netnih.govacs.orgnih.gov

A study detailed a UPLC-MS/MS method using a Lux cellulose-3 chiral stationary phase to separate fenpropidin enantiomers. mdpi.comresearchgate.netwindows.netsciprofiles.com In this system, S-(-)-fenpropidin eluted before R-(+)-fenpropidin. mdpi.comresearchgate.netwindows.netsciprofiles.com The method was optimized using a Box-Behnken design and demonstrated good accuracy and precision for determining the enantiomers in various samples. mdpi.comnih.govsciprofiles.com Another method utilized HPLC with a Lux Cellulose 3 column for the separation of fenpropidin enantiomers, achieving enantiomeric purities of over 99%. amazonaws.com

Capillary Electrophoresis (CE) has also been developed for the simultaneous enantiomeric separation of fenpropidin and its acid metabolite. nih.gov This method employed a dual cyclodextrin (B1172386) system and allowed for the separation of the four enantiomers in under 10.7 minutes. nih.gov

Table 2: Chiral Chromatography Methods for Fenpropidin Enantiomer Separation

| Method | Chiral Stationary Phase (CSP) / System | Elution Order | Application | Reference |

|---|---|---|---|---|

| UPLC-MS/MS | Lux cellulose-3 | S-(-)-fenpropidin before R-(+)-fenpropidin | Enantioselective determination and dissipation in soil | mdpi.comresearchgate.netwindows.netsciprofiles.com |

| HPLC | Lux Cellulose 3 | Not specified | Separation of enantiomers | amazonaws.com |

| GC-MS/MS | Not specified | Not specified | Quantifying residues in plant matrices | acs.org |

Spectroscopic methods are vital for determining the absolute configuration of enantiomers. For fenpropidin, the absolute configuration of its enantiomers was confirmed using electronic circular dichroism (ECD) and polarimetry (optical activity). mdpi.comwindows.net The experimental ECD spectrum was compared with the calculated spectrum to assign the S and R configurations. mdpi.com The specific optical rotations for the enantiomers were determined, with peak 1 identified as S-(-)-fenpropidin ([α] = -9.57°) and peak 2 as R-(+)-fenpropidin ([α] = +9.89°). windows.net

Chiral Chromatography (e.g., GC-MS/MS, UPLC-MS/MS)

Development of Related Chiral Piperidine Derivatives

The synthesis of chiral piperidine derivatives is an area of significant interest due to their prevalence in natural products and pharmaceuticals. dicp.ac.cn Methods for their synthesis often involve the asymmetric reduction of pyridinium (B92312) salts. dicp.ac.cnnih.gov For example, an Iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts using the MeO-BoQPhos ligand has been developed to produce enantioenriched piperidines with high enantioselectivity. nih.gov These chiral piperidine scaffolds can then be further functionalized. nih.gov

Another approach involves a rhodium-catalyzed reductive transamination of pyridinium salts, which allows for the synthesis of a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn While these methods are not specific to fenpropidin, they highlight the broader strategies available for creating chiral piperidine-containing molecules.

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies

Elucidation of Key Pharmacophores for NMDA Receptor Polyamine Site Interaction

The NMDA receptor is a complex ion channel with multiple modulatory sites, including a polyamine site where compounds like (S)-fenpropidin are thought to interact. nih.govosti.gov The interaction of these ligands is allosteric, meaning they modulate receptor activity by binding to a site distinct from the primary glutamate (B1630785) and glycine (B1666218) binding sites. meduniwien.ac.atrupress.org This binding site for ifenprodil-like antagonists is located within the amino-terminal domain (ATD) at the interface between the GluN1 and GluN2B subunits. rupress.orgcellphysiolbiochem.comnih.govnih.gov

Pharmacophore models, developed through the study of various antagonists, have identified several key structural features essential for high-affinity binding:

A basic nitrogen atom: This is typically found within a piperidine (B6355638) or a similar heterocyclic ring and is crucial for the interaction. researchgate.netacs.org

A hydrophobic aromatic group: This feature interacts with a corresponding hydrophobic pocket in the receptor. scilit.compublish.csiro.au In fenpropidin (B1672529), this is the p-tert-butylphenyl group.

A specific linker: An appropriately sized and conformed chain connects the basic nitrogen and the aromatic group. meduniwien.ac.at

These elements create a specific three-dimensional arrangement that allows the molecule to fit precisely into the binding cleft of the receptor. nih.gov

Positional and Substituent Effects on Potency and Selectivity

The nature and position of substituents on the aromatic ring and modifications to the linker chain profoundly impact the potency and selectivity of these compounds. Studies on polyamine derivatives have shown that incorporating an aromatic nucleus, such as thiophene (B33073) or phenyl, into a linear diamine chain can increase inhibitory potency by over 50-fold compared to simple long-chain diamines. meduniwien.ac.atresearchgate.net

The position of this aromatic group is also critical; asymmetric insertion into the linker chain has yielded the most potent compounds in some series. meduniwien.ac.at Research on ifenprodil (B1662929) analogs highlights the importance of a 4-hydroxy substituent on the phenyl ring for high-potency antagonism at the NR1a/2B subtype. acs.orgcapes.gov.brnih.gov Replacing this with other groups or shifting its position can drastically alter activity. For instance, moving the hydroxyl group from the ω-phenyl group to the 4-position of the piperidine ring can still result in high-potency antagonists. acs.org

The table below summarizes the effect of aromatic and linker modifications on the inhibitory activity of various NMDA receptor modulators.

| Compound/Modification | Structure Description | Effect on Potency (IC₅₀) | Reference |

| N4T8N | Asymmetric insertion of a thiophene nucleus into a diamine chain | Potent inhibitor (0.3 µM) | meduniwien.ac.at |

| Ifenprodil Analogs | Transfer of 4-hydroxy substituent from ω-phenyl to 4-(phenyl)piperidine | Retains high potency (e.g., 21: 0.022 µM) | acs.org |

| Pentamidine Analogs | Modification of the heteroatoms in the linker bridge | Central oxygen atom increases potency and spermine (B22157) sensitivity | nih.gov |

| Spermidine (B129725) Derivatives | Aromatic substitution at the secondary amino group (N4) | N4-(2-naphthylmethyl)-SPD is a potent, spermine-sensitive inhibitor (10 µM) | meduniwien.ac.at |

| Spermidine Derivatives | Aromatic substitution at primary amino groups (N1, N8) | N1,N8-bis(benzyl)-SPD is a potent inhibitor (4.4 µM) but acts directly at the ion channel | meduniwien.ac.at |

This table is interactive. You can sort and filter the data.

The piperidine ring is a characteristic structural element in many NMDA receptor antagonists, including fenpropidin and ifenprodil. researchgate.netacs.org Its primary role is to position the basic nitrogen atom correctly for interaction with the receptor. meduniwien.ac.at However, the integrity of the piperidine ring itself is not an absolute requirement for activity. researchgate.net

Structure-activity relationship studies have demonstrated that:

The piperidine ring can be replaced by other nitrogen-containing heterocycles, such as pyrrolidine, often resulting in analogues with retained or even enhanced potency. acs.orgcapes.gov.brnih.gov

The ring can be formally opened to generate a secondary amine, as seen in the compound nylidrin, which is a potent and selective antagonist for NR1/2B receptors. researchgate.net This indicates that the crucial feature is the presence of a basic amino group in the correct spatial orientation relative to the aromatic moiety. researchgate.net

The alkyl chain, such as the 2-methylpropyl group in fenpropidin, functions as a critical spacer, influencing the conformation of the molecule. The presence of a methyl group on this chain introduces a chiral center, which is fundamental to the stereochemical properties of the molecule and its biological activity.

Analysis of Aromatic Substituents and Polyamine Chain Modifications

Stereochemical Determinants of Biological Activity

The three-dimensional arrangement of atoms (stereochemistry) is a critical determinant of biological activity, as receptor binding sites are themselves chiral. uni-muenster.de This is particularly evident in the case of fenpropidin and its analogs, where different enantiomers exhibit significantly different potencies.

While direct comparative studies of fenpropidin enantiomers on the NMDA receptor are not detailed in the available literature, extensive research on the closely related and prototypical antagonist ifenprodil provides clear evidence of high stereoselectivity. The biological activity resides almost exclusively in one specific stereoisomer.

For ifenprodil, which has two chiral centers, the (1R,2S)-erythro enantiomer is the most potent inhibitor of the NMDA receptor. researchgate.net Other stereoisomers are significantly less active, demonstrating the precise geometric fit required for binding to the ifenprodil site on the GluN2B subunit. researchgate.net

The following table illustrates the difference in activity between stereoisomers of an ifenprodil-related compound.

| Compound/Isomer | Receptor Subtype | Inhibitory Potency (IC₅₀) | Reference |

| (R)-1 (3-benzazepine analog) | GluN1/GluN2B | 0.081 µM | researchgate.net |

| (S)-1 (3-benzazepine analog) | GluN1/GluN2B | 5.8 µM | researchgate.net |

| Ifenprodil (racemic) | GluN1/GluN2B | 0.12 µM | researchgate.net |

This table is interactive. You can sort and filter the data.

This dramatic difference in potency underscores that the specific spatial orientation of the key pharmacophoric elements is essential for effective receptor antagonism.

The enantiospecificity of the interaction arises from the unique three-dimensional architecture of the binding site at the GluN1/GluN2B ATD interface. nih.gov Docking studies and mutational analyses have revealed that the active enantiomer achieves a much more favorable binding pose than its less active counterpart. nih.govresearchgate.net

For ifenprodil, the (1R,2S) configuration allows for optimal interaction of its key functional groups with specific amino acid residues within the binding pocket. researchgate.net The 4-hydroxyphenyl group, the protonated nitrogen of the piperidine ring, and the second aromatic ring engage in a combination of hydrophobic and hydrophilic interactions that stabilize the ligand-receptor complex. nih.gov The incorrect orientation of these groups in other stereoisomers prevents such a precise and high-affinity fit, leading to a significant loss of inhibitory activity. researchgate.net This demonstrates that the receptor can clearly discriminate between subtle differences in the 3D shape of the enantiomers, leading to the observed enantiospecificity.

Comparison of this compound with its (R)-Enantiomer and Racemic Mixtures

Computational Chemistry and Molecular Modeling Approaches

Computational methods are essential tools in modern drug and fungicide discovery, allowing for the prediction of molecular interactions and properties, thereby guiding the design of more effective compounds. researchgate.net These approaches save significant time and resources by prioritizing the synthesis of candidates with the highest likelihood of success. qsartoolbox.org

Ligand-Receptor Docking and Dynamics Simulations

Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a specific target protein (the receptor). researchgate.netfrontiersin.org This method calculates the binding energy of different poses, helping to understand the key interactions that stabilize the complex. jscimedcentral.com For this compound, docking studies would be used to model its interaction with the active site of its target enzymes, sterol C14-reductase and/or C8-C7 isomerase. These simulations can elucidate how the distinct structural features of fenpropidin, such as the piperidine ring and the 4-tert-butylphenyl group, contribute to its binding affinity. The primary driving forces for the binding of hydrophobic molecules like fenpropidin are typically π-π stacking, hydrophobic interactions, and van der Waals forces. scispace.com

Following docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. frontiersin.org MD simulations provide a more realistic representation by treating the system as flexible, allowing for conformational changes in both the ligand and the protein. jscimedcentral.com These simulations can confirm the stability of a binding pose predicted by docking and reveal the influence of surrounding water molecules on the interaction. frontiersin.orgscispace.com For instance, MD simulations could be used to analyze the stability of sila-analogues of fenpropidin within the enzyme's active site, corroborating experimental findings of their potent antifungal activity. researchgate.net

| Computational Method | Primary Application for this compound Research | Key Insights |

|---|---|---|

| Ligand-Receptor Docking | Predicting the binding mode and affinity of this compound and its analogs to the target enzyme. researchgate.netmdpi.com | Identifies crucial interactions (e.g., hydrophobic, van der Waals) and guides structural modifications. scispace.com |

| Molecular Dynamics (MD) Simulations | Assessing the stability of the ligand-receptor complex and simulating its dynamic behavior over time. frontiersin.org | Confirms binding poses, evaluates flexibility, and analyzes the role of solvent. scispace.com |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Kinetic Relationship (SKR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are developed by identifying molecular descriptors—physicochemical properties or structural features—that are predictive of a compound's potency. nih.govnih.gov For fungicides like fenpropidin, QSAR models can predict activity based on descriptors derived from the molecular structure. dntb.gov.ua Various machine learning algorithms, such as multiple linear regression (MLR), support vector machines (SVM), and artificial neural networks (ANN), can be used to build robust QSAR models. nih.gov The goal is to create a model that can accurately predict the fungicidal activity of newly designed, unsynthesized analogs. mdpi.com

While QSAR focuses on activity (a thermodynamic property), Structure-Kinetic Relationship (SKR) models aim to correlate molecular structure with kinetic data, such as binding rate constants (k_on, k_off) and target residence time. This is a crucial evolution because the duration of a drug-target interaction (residence time) often correlates better with in vivo efficacy than simple binding affinity. promega.de An SKR model for this compound analogs would seek to identify structural features that lead to prolonged engagement with the target enzyme, potentially resulting in more durable fungicidal effects.

Design and Synthesis of Novel this compound Analogs

The design and synthesis of novel analogs are guided by the insights gained from SAR and computational studies. The goal is to create new chemical entities with improved potency, selectivity, and pharmacological profiles. researchgate.net

Inspired by the fenpropidin scaffold, researchers have successfully synthesized new classes of antifungal agents. nih.gov One such example is a library of 4-aminopiperidines, which were synthesized from N-substituted 4-piperidone (B1582916) derivatives via reductive amination. nih.gov Another innovative approach has been the incorporation of silicon into the fenpropidin structure to create "sila-analogues." researchgate.net These novel compounds have demonstrated potent antifungal activity against a range of human fungal pathogens. researchgate.net

| Analog Type | Synthetic Strategy | Key Feature |

|---|---|---|

| 4-Aminopiperidines | Reductive amination of N-substituted 4-piperidone derivatives. nih.gov | Inspired by the piperidine core of fenpropidin. nih.gov |

| Sila-analogs | Silicon incorporation into the core structure. researchgate.net | Replacement of a carbon atom with silicon to modify properties. researchgate.net |

Strategies for Modulating Allosteric Properties

A sophisticated strategy in drug design is to target allosteric sites on an enzyme. mdpi.com An allosteric modulator binds to a site distinct from the orthosteric (active) site, causing a conformational change that alters the protein's activity. longdom.orgfrontiersin.org This approach offers several advantages, including higher specificity, as allosteric sites are often less conserved than active sites, and a more nuanced regulation of enzyme function rather than simple on/off inhibition. longdom.org

Allosteric modulators can be positive (PAMs), enhancing the effect of the natural substrate, or negative (NAMs), reducing it. longdom.orgfrontiersin.org In designing novel this compound analogs, one could aim to create a NAM that binds to an allosteric pocket on the target sterol isomerase or reductase. This would inhibit the enzyme's function in a non-competitive manner, which can be a highly effective mechanism. Because allosteric modulators often act only when the endogenous ligand is present, they can offer a more controlled and potentially safer pharmacological profile. longdom.orgfrontiersin.org

Optimization for Enhanced Target Engagement and Pharmacological Profile

Once novel analogs are synthesized, they must be evaluated to confirm they are reaching and binding to their intended target within a cellular environment. This is known as target engagement. promega.de Modern biophysical techniques are employed to measure this directly in live cells.

NanoBRET® Target Engagement Assay : This assay uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a target protein fused with a luciferase enzyme in real-time within living cells. promega.de It can provide quantitative data on compound affinity, target occupancy, and residence time. promega.de

Cellular Thermal Shift Assay (CETSA) : CETSA is based on the principle that a protein becomes more stable to heat-induced denaturation when a ligand is bound. researchgate.net By measuring the amount of soluble protein at different temperatures, one can determine if a compound is engaging its target. researchgate.net

Solvent-Induced Protein Precipitation (SPP) : This mass spectrometry-based method assesses changes in protein stability upon ligand binding by exposing cell lysates to organic solvents. nih.gov

Advanced Methodological Applications and Future Research Directions

Advanced Neuroimaging Techniques for In Vivo Receptor Occupancy and Functional Mapping

Advanced neuroimaging techniques, such as Positron Emission Tomography (PET), are critical tools in neuroscience and drug development. frontiersin.org PET imaging allows for the non-invasive, in vivo quantification and mapping of biological processes. plos.org By using radiolabeled tracers, researchers can visualize and measure the density and occupancy of specific receptors in the brain. For instance, PET scans are widely used to study neuroinflammation by targeting proteins like the translocator protein (TSPO), which is upregulated in conditions such as Alzheimer's disease. frontiersin.org Another application is the use of specific tracers like Cerianna (fluoroestradiol F 18) to detect estrogen receptor-positive lesions in cancer patients. petimaging.us These techniques are instrumental for confirming that a drug engages its intended target in the central nervous system and for understanding its pharmacokinetic and pharmacodynamic profile in living subjects.

No published research was found that utilizes PET or other advanced neuroimaging techniques to study the in vivo receptor occupancy or functional mapping of (S)-fenpropidin in the context of neuroscience.

Optogenetic and Chemogenetic Approaches to Probe Circuit-Specific Effects

Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of genetically defined populations of neurons. pressbooks.pubflorey.edu.au

Optogenetics uses light-sensitive proteins (opsins) to excite or inhibit neuronal activity with millisecond-timescale precision. stanford.edufrontiersin.org This method has been instrumental in dissecting the function of specific neural circuits in behavior, such as identifying the role of hypothalamic neurons in sleep-to-wake transitions or probing cortical circuits in pain and brain injury models. stanford.eduoatext.commdpi.com

Chemogenetics , particularly the DREADDs (Designer Receptors Exclusively Activated by a Designer Drug) system, employs engineered G-protein coupled receptors that are activated by specific, otherwise inert, small molecules. pressbooks.pubnih.gov This allows for non-invasive, reversible modulation of neuronal activity to study the link between neural circuits and behaviors like feeding and anxiety. numberanalytics.comsemanticscholar.org

A review of the available literature found no studies employing optogenetic or chemogenetic tools to investigate or probe any circuit-specific effects of this compound.

Integration with Systems Neuroscience Approaches for Understanding Circuit Mechanisms

Systems neuroscience aims to understand how neural circuits and large-scale brain networks produce complex functions and behaviors. nih.govfrontiersin.org This approach integrates experimental data from neurophysiology and imaging with computational modeling to understand how sensory information is processed and leads to learned motor actions. nih.gov For example, researchers study how the brain represents global motion from local visual cues or how sensorimotor learning modifies neural pathways. frontiersin.orgnih.gov The study of functional networks, such as the salience network, and their disruption in conditions like addiction, is a key area of systems neuroscience that can be investigated across different species. researchgate.net

There is no evidence in the scientific literature of this compound being studied using systems neuroscience approaches to understand its potential effects on neural circuit mechanisms.

Investigation of Cross-Talk with Other Neurotransmitter Systems (e.g., Dopaminergic, Serotonergic)

Understanding how a compound interacts with various neurotransmitter systems is fundamental to characterizing its pharmacological profile. The dopaminergic and serotonergic systems, for instance, are crucial modulators of numerous brain functions, including motor control, learning, mood, and motivation. frontiersin.orgoatext.com Research often focuses on how these systems interact; for example, cholinergic interneurons in the striatum can trigger dopamine (B1211576) release, influencing motor learning. frontiersin.org Modern techniques can probe these interactions at the circuit level, revealing how dopamine from the ventral tegmental area and signals from the habenula converge to control novelty preference. nih.gov

No research has been published investigating the potential cross-talk between this compound and dopaminergic, serotonergic, or other neurotransmitter systems in a neurobiological context.

Development of Biased Agonism and Allosteric Modulators with Specific Functional Selectivity

In modern pharmacology, drug design has moved beyond simple agonists and antagonists toward more sophisticated mechanisms of action.

Biased Agonism describes the ability of a ligand to selectively activate certain signaling pathways downstream of a single receptor, while having neutral or antagonistic effects on other pathways. core.ac.uknih.gov This concept offers the potential to develop drugs that maximize therapeutic effects while minimizing side effects, a strategy being explored for targets like the μ-opioid receptor. researchgate.netmonash.edu

Allosteric Modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site. researchgate.netcreative-diagnostics.com These modulators can fine-tune the receptor's response to its endogenous ligand, either enhancing (positive allosteric modulator) or reducing (negative allosteric modulator) its activity, offering a more subtle and potentially safer way to control receptor function. creative-diagnostics.com

The concepts of biased agonism and allosteric modulation are not discussed in the scientific literature in relation to this compound.

Exploration of Novel Therapeutic Avenues Based on Preclinical Findings

The exploration of new therapeutic uses for a compound is built upon initial preclinical research that suggests a relevant biological activity. For this compound, preclinical data is centered on its fungicidal properties and its toxicological profile for regulatory and environmental risk assessment. apvma.gov.auresearchgate.net Its mechanism of action is the disruption of sterol metabolism in fungi. apvma.gov.au There are no preclinical findings in the available literature to suggest that this compound has therapeutic potential for any neurological or other human diseases, and thus no novel therapeutic avenues are currently being explored.

Challenges and Opportunities in Translating Preclinical Findings to Therapeutic Development (Emphasis on In Vitro to In Vivo Correlation)

The translation of preclinical research into clinical therapies is a significant challenge in drug development. frontiersin.orgnih.gov Key hurdles include:

Biological Differences : Innate biological variations between preclinical animal models and humans can lead to different outcomes. frontiersin.org

Model Representativeness : The predictive value of preclinical models is often limited, as they may not fully recapitulate the complexity of human disease. nih.govnih.gov

In Vitro to In Vivo Correlation : A major difficulty is the frequent disconnect between a compound's activity in a controlled laboratory setting (in vitro) and its effects in a complex living organism (in vivo). researchgate.net Factors like metabolism, bioavailability, and off-target effects in vivo are not always predicted by in vitro assays.

Since there are no preclinical findings for this compound in a therapeutic context for human disease, a discussion of the specific challenges and opportunities in its clinical translation is not applicable. The primary focus of in vitro and in vivo studies for this compound has been its enantioselective dissipation in soil and its toxicological effects as a fungicide. mdpi.comresearchgate.net

Q & A

Q. What analytical methods are recommended for enantioselective determination of (S)-fenpropidin in environmental or biological matrices?

A validated chiral UPLC-MS/MS method is widely used for enantiomer separation, leveraging chiral stationary phases (e.g., cellulose tris(3-chloro-4-methylphenylcarbamate)) and mobile-phase optimization (e.g., methanol/water with 0.1% formic acid). Retention times (~11.0 min for S-enantiomer vs. ~15.0 min for R-enantiomer) and resolution factors (Rs >1.5) must be validated to ensure specificity . Method optimization should include column temperature, flow rate, and injection volume adjustments.

Q. How should researchers design experiments to compare the stereospecific activity of this compound with its R-enantiomer?

Controlled experiments should use enantiomerically pure standards (≥98% purity) and include:

- Dose-response studies with parallel testing of both enantiomers.

- Negative controls (solvent-only) and positive controls (racemic mixtures).

- Replicates (n ≥3) to assess biological variability. Statistical power analysis (α=0.05, β=0.2) ensures sample size adequacy. Data analysis should employ ANOVA with post-hoc tests (e.g., Tukey’s HSD) .

Q. What parameters are critical when developing a chiral separation method for this compound?

Key parameters include:

- Column chemistry : Chiral selectors (e.g., polysaccharide derivatives) for enantiomer discrimination.

- Mobile phase composition : Organic modifier type (methanol vs. acetonitrile) and pH adjustments to optimize peak symmetry.

- Temperature control : Column temperature (25–40°C) to fine-tune retention times. Validation requires assessing precision (%RSD <5%), accuracy (recovery 90–110%), and limit of quantification (LOQ ≤1 ng/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and in vivo efficacy studies for this compound?

Contradictions may arise from differences in metabolic stability or tissue distribution. Strategies include:

- Comparative pharmacokinetics : Assess plasma/tissue concentrations via LC-MS/MS to correlate exposure with effect.

- Metabolite profiling : Identify active/inactive metabolites using high-resolution mass spectrometry (HRMS).

- Mechanistic modeling : Develop physiologically based pharmacokinetic (PBPK) models to integrate in vitro-in vivo extrapolation (IVIVE) .

Q. What advanced statistical models are appropriate for analyzing time-dependent degradation of this compound enantiomers in soil?

Nonlinear mixed-effects models (NLME) or Bayesian hierarchical models can account for:

Q. How can researchers optimize chiral chromatography to minimize matrix interference in plant tissue samples containing this compound?

Strategies include:

- Sample cleanup : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.

- Matrix-matched calibration : Prepare standards in blank plant extract to correct for ion suppression/enhancement.

- Tandem column setups : Couple achiral pre-columns (C18) with chiral analytical columns to improve peak resolution .

Methodological Considerations for Data Integrity

- Reproducibility : Document all experimental conditions (e.g., column lot numbers, mobile phase pH) to enable replication .

- Data transparency : Deposit raw chromatograms, spectral data, and statistical scripts in public repositories (e.g., Zenodo) with DOIs .

- Conflict resolution : Use sensitivity analyses to test robustness of conclusions against methodological assumptions (e.g., outlier exclusion criteria) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.